5-Nitroindazole as a Superior Inhibitor of Human Monoamine Oxidase B (MAO-B) Compared to 6- and 7-Nitroindazole
5-Nitroindazole demonstrates significantly higher potency as an inhibitor of human monoamine oxidase B (MAO-B) compared to its positional isomers. In a comparative study, 5-nitroindazole exhibited an IC50 value of 0.99 µM and a Ki of 0.102 µM, making it a more effective inhibitor than both 6-nitroindazole (IC50=2.5 µM) and 7-nitroindazole (IC50=27.8 µM) [1]. The oxidation of the neurotoxin MPTP by human MAO-B was assessed using HPLC to quantify the formation of the toxic metabolites MPDP(+) and MPP(+). 5-Nitroindazole was more active in reducing the levels of these neurotoxic pyridinium cations than 7-nitroindazole [1].
| Evidence Dimension | Inhibition of human monoamine oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 0.99 µM; Ki = 0.102 µM |
| Comparator Or Baseline | 6-Nitroindazole: IC50 = 2.5 µM; 7-Nitroindazole: IC50 = 27.8 µM |
| Quantified Difference | 5-NI is 2.5-fold more potent than 6-NI and 28-fold more potent than 7-NI based on IC50 values. |
| Conditions | In vitro assay using human MAO-B and MPTP as substrate; quantification of MPDP(+) and MPP(+) by HPLC. |
Why This Matters
For neuroscience research on Parkinson's disease models, this data establishes 5-nitroindazole as the most potent simple nitroindazole inhibitor of human MAO-B, making it the preferred choice over other isomers for studies requiring maximal MAO-B inhibition.
- [1] Terráiz, R., Herráiz, T., & Galisteo, J. (2009). Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radical Research, 43(10), 985-994. View Source
